2,4-Diaminotoluene

Description

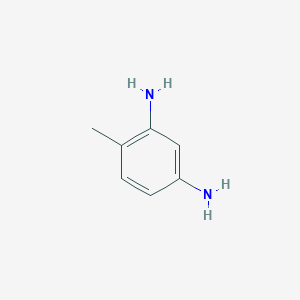

Structure

3D Structure

Propriétés

IUPAC Name |

4-methylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-2-3-6(8)4-7(5)9/h2-4H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZKAJLKRJDJLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2, Array | |

| Record name | 2,4-TOLUENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-TOLUENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5459-85-8 (mono-hydrochloride), 636-23-7 (di-hydrochloride) | |

| Record name | Toluene-2,4-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4020402 | |

| Record name | 2,4-Diaminotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4-toluenediamine appears as a colorless crystalline solid. Toxic by ingestion and inhalation. Irritates skin and eyes. Slightly soluble in water and neutrally buoyant in water. Decomposes with emission of toxic oxides of nitrogen at high temperatures. Used in making dyes., Other Solid, Colorless solid; Darkened by air; [ICSC] Gray or brown powder or flakes; [Alfa Aesar MSDS], Solid, COLOURLESS CRYSTALS. TURNS DARK ON EXPOSURE TO AIR., Colorless crystalline solid., Colorless to brown, needle-shaped crystals or powder. [Note: Tends to darken on storage & exposure to air. Properties given are for 2,4-TDA.] | |

| Record name | 2,4-TOLUENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Benzenediamine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Diaminotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-Toluenediamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041799 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-TOLUENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TOLUENE-2,4-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/760 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Toluenediamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0620.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

558 °F at 760 mmHg (NTP, 1992), 292 °C, 558 °F | |

| Record name | 2,4-TOLUENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TOLUENE-2,4-DIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2849 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-TOLUENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TOLUENE-2,4-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/760 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Toluenediamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0620.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

300 °F (NTP, 1992), [ICSC] 149 °C, 149 °C, 300 °F | |

| Record name | 2,4-TOLUENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Diaminotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TOLUENE-2,4-DIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2849 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-TOLUENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TOLUENE-2,4-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/760 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Toluenediamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0620.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

1 to 5 mg/mL at 70 °F (NTP, 1992), Very soluble in water, ethanol, ethyl ether; soluble in acetone, carbon disulfide, Soluble in water, alcohol, and ether, Solubility in water, g/100ml at 20 °C: 3.5, Soluble | |

| Record name | 2,4-TOLUENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TOLUENE-2,4-DIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2849 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-TOLUENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Toluenediamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0620.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.045 at 212 °F (NTP, 1992) - Denser than water; will sink, 1.26 kg/l, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.05 (liquid at 212 °F), 1.05 (Liquid at 212 °F) | |

| Record name | 2,4-TOLUENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-TOLUENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TOLUENE-2,4-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/760 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Toluenediamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0620.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 4.2 | |

| Record name | 2,4-TOLUENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 223.7 °F ; 10 mmHg at 305.1 °F (NTP, 1992), 0.00017 [mmHg], VP: 1 mm Hg at 106.5 °C, 1.70X10-4 mm Hg at 25 °C, Vapor pressure, kPa at 106.5 °C: 0.13, 1 mmHg at 224 °F, (224 °F): 1 mmHg | |

| Record name | 2,4-TOLUENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Diaminotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TOLUENE-2,4-DIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2849 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-TOLUENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TOLUENE-2,4-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/760 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Toluenediamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0620.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

2,4-Dinitrotoluene and diaminotoluene isomers are present as impurities. | |

| Record name | TOLUENE-2,4-DIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2849 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from water; crystals from alcohol, Prisms from alcohol, Colorless crystals | |

CAS No. |

95-80-7; 25376-45-8(unspecifiedisomer); 26764-44-3, 95-80-7, 71111-07-4, 91696-44-5 | |

| Record name | 2,4-TOLUENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Diaminotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toluene-2,4-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, 4-methyl-, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071111074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Diaminotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-m-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Benzenediamine, 4-methyl-, coupled with diazotized 4-methyl-1,3-phenylenediamine, diazotized m-phenylenediamine, diazotized m-toluidine, m-phenylenediamine and m-toluidine, acetates | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.085.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLUENE-2,4-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IS1AKN4HYB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TOLUENE-2,4-DIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2849 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Toluenediamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041799 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-TOLUENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TOLUENE-2,4-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/760 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

210 °F (NTP, 1992), 99 °C, 210 °F | |

| Record name | 2,4-TOLUENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TOLUENE-2,4-DIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2849 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Toluenediamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041799 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-TOLUENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TOLUENE-2,4-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/760 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Toluenediamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0620.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,4-Diaminotoluene (CAS 95-80-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminotoluene (2,4-TDA), identified by the CAS number 95-80-7, is an aromatic organic compound with the chemical formula C₇H₁₀N₂.[1][2] It is one of six possible isomers of diaminotoluene.[3] This compound serves as a crucial intermediate in various industrial syntheses, most notably in the production of toluene diisocyanate (TDI), a primary component in the manufacturing of polyurethanes.[4] Its applications also extend to the synthesis of dyes for textiles, leather, and furs, as well as in the formulation of certain polymers and as a component in explosives.[5][6][7] Given its widespread use and toxicological significance, a thorough understanding of its physical properties is paramount for safe handling, process optimization, and risk assessment in research and development settings.[8]

This technical guide provides a comprehensive overview of the core physical properties of this compound, synthesized from a variety of authoritative sources. The information is presented to support professionals in chemistry, materials science, and drug development in their experimental design and safety protocols.

Molecular Structure and Identification

The molecular structure of this compound consists of a toluene backbone with two amino groups substituted at the 2 and 4 positions of the benzene ring.

Caption: 2D representation of the this compound molecule.

Core Physical Properties

The physical characteristics of this compound are critical for its handling, storage, and application. It is typically a colorless to brown crystalline solid.[1][3] A notable characteristic is its tendency to darken upon exposure to air and light, indicating a degree of instability under ambient conditions.[1][9]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀N₂ | [1][5] |

| Molecular Weight | 122.17 g/mol | [1] |

| Appearance | Colorless to brown, needle-shaped crystals or powder.[1][9] Tends to darken on storage and exposure to air.[1] | [1][3][5][9][10][11] |

| Melting Point | 97-99 °C | [2][4][12] |

| Boiling Point | 283-285 °C at 760 mmHg | [2][4] |

| Density | 1.045 g/cm³ at 100 °C (212 °F) | [1][13] |

| Vapor Pressure | 1.70 x 10⁻⁴ mmHg at 25 °C | [1][9] |

| Water Solubility | 50 g/L at 25 °C[4] | [1][4][13] |

| Solubility in other solvents | Soluble in alcohol, ether, and benzene.[3][4] | [1][3][4] |

| Flash Point | 149 °C (300 °F) | [1][14] |

| Auto-ignition Temperature | 475 °C | [14] |

| Octanol/Water Partition Coefficient (log Kow) | 0.337 | [8][12] |

| Vapor Density | 4.2 (air = 1) | [1][12][14] |

Detailed Analysis of Physical Properties

Appearance and Odor

Pure this compound presents as a colorless crystalline solid.[1][3] However, commercial grades often appear as white to gray or brown powder or crystals.[5][6] The compound is known to darken when exposed to air, a common characteristic of aromatic amines which are susceptible to oxidation.[1][9]

Melting and Boiling Points

The melting point of this compound is consistently reported in the range of 97-99 °C.[2][4][12] Its boiling point at atmospheric pressure is approximately 283-285 °C.[2][4] These thermal properties are essential for purification processes such as recrystallization and distillation, as well as for defining the safe operating temperatures in industrial processes.

Solubility Profile

This compound is slightly soluble in water, with a reported solubility of 50 g/L at 25 °C.[4] Its solubility is significantly higher in organic solvents such as ethanol, ether, and benzene.[3][4] This differential solubility is a key factor in designing extraction and purification protocols. For instance, recrystallization from water, potentially with the addition of a small amount of a reducing agent like sodium dithionite to prevent air oxidation, is a common laboratory purification method.[4]

Density and Vapor Characteristics

With a density of 1.045 g/cm³ at 100 °C, this compound is denser than water and will sink.[1][13] Its vapor density is 4.2 times that of air, indicating that in the event of volatilization, the vapors will tend to accumulate in low-lying areas, which is an important consideration for ventilation and handling procedures.[1][12][14]

Stability and Reactivity

This compound is stable under normal storage conditions.[8] However, it is incompatible with strong oxidizing agents, with which it can react vigorously.[3][4] It also reacts exothermically with acids to form salts.[3][13] Incompatible materials include isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[3][13] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[1][4]

Experimental Protocols

Determination of Melting Point

A standard capillary melting point apparatus can be used to determine the melting point of this compound. A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

Recrystallization for Purification

To purify this compound, it can be recrystallized from water.[4] A suggested protocol is as follows:

-

Dissolve the crude this compound in hot water. To prevent oxidation, a very small amount of sodium dithionite can be added to the solution.[4]

-

Once fully dissolved, allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold water.

-

Dry the purified crystals under vacuum.[4]

Caption: A generalized workflow for the purification of this compound by recrystallization.

Conclusion

The physical properties of this compound (CAS 95-80-7) are well-documented and provide a solid foundation for its safe and effective use in research and industrial applications. Its characteristics as a crystalline solid with moderate solubility in water and good solubility in organic solvents, along with its thermal properties, dictate the methodologies for its handling, purification, and application. A comprehensive understanding of these properties, coupled with an awareness of its reactivity and toxicity, is essential for all professionals working with this important chemical intermediate.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Inchem.org. (n.d.). ICSC 0582 - 2,4-TOLUENEDIAMINE.

- Wikipedia. (n.d.). This compound.

- Ataman Kimya. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). Table 1, Properties of this compound. 15th Report on Carcinogens.

- TradeIndia. (n.d.). This compound Analytical Standard.

Sources

- 1. This compound | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 95-80-7 [chemicalbook.com]

- 4. This compound CAS#: 95-80-7 [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. haihangchem.com [haihangchem.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound Analytical Standard, High Purity & Best Price, Supplier in Mumbai [nacchemical.com]

- 11. 146600250 [thermofisher.com]

- 12. Table 1, Properties of this compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. 2,4-TOLUENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. ICSC 0582 - 2,4-TOLUENEDIAMINE [inchem.org]

An In-depth Technical Guide to 2,4-Diaminotoluene: Structure, Properties, Synthesis, and Applications

Executive Summary: This technical guide provides a comprehensive overview of 2,4-Diaminotoluene (2,4-TDA), a pivotal aromatic amine in industrial chemistry. We delve into its fundamental molecular structure, physicochemical and spectroscopic properties, established synthesis protocols, and significant applications, particularly its role as a precursor to polyurethanes. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering field-proven insights and detailed methodologies to support advanced research and application.

Introduction and Overview

This compound, systematically named 4-methylbenzene-1,3-diamine, is an organic compound with the chemical formula C₇H₁₀N₂.[1][2] It is one of six possible isomers of diaminotoluene and exists as a colorless to tan or brown crystalline solid.[3][4] While its use in consumer products like hair dyes was discontinued in the 1970s due to safety concerns, 2,4-TDA remains a compound of immense industrial importance.[5]

Its primary application lies in its function as a chemical intermediate for the production of toluene diisocyanate (TDI), a key monomer for manufacturing polyurethane foams, elastomers, and coatings.[1] Beyond this, it serves as a building block in the synthesis of various dyes, resins, antioxidants, and even specialized pharmaceuticals.[6] This guide provides the core technical knowledge required to handle, synthesize, and utilize this versatile compound effectively and safely.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a toluene backbone (a benzene ring substituted with a methyl group) with two amino (-NH₂) groups positioned at carbons 2 and 4. This specific arrangement of functional groups dictates its chemical reactivity, particularly its nucleophilic character, which is central to its industrial applications.

Below is a visualization of the molecular structure.

Caption: Molecular structure of this compound (4-methylbenzene-1,3-diamine).

The key physicochemical properties of this compound are summarized in the table below for quick reference. Commercial samples often appear as a yellow-tan solid and may contain up to 20% of the 2,6-isomer.[2]

| Property | Value | Source(s) |

| IUPAC Name | 4-methylbenzene-1,3-diamine | [2][7] |

| CAS Number | 95-80-7 | [1] |

| Molecular Formula | C₇H₁₀N₂ | [1][4] |

| Molecular Weight | 122.17 g/mol | [1][4] |

| Appearance | Colorless to brown crystalline solid | [3][4] |

| Melting Point | 97-100 °C | [1] |

| Boiling Point | 292 °C | [1] |

| Density | 1.26 - 1.52 g/cm³ | [2][8] |

| Solubility | Soluble in hot water, alcohol, and ether. Slightly soluble in cold water. | [3] |

| Vapor Pressure | 0.13 kPa at 106.5 °C | [8] |

| Flash Point | 149 °C | [8] |

| Auto-ignition Temp. | 475 °C | [8] |

Spectroscopic Profile

Characterization of this compound is routinely performed using standard spectroscopic techniques. Below are the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (90 MHz, CDCl₃): The proton NMR spectrum provides distinct signals for the aromatic protons, the amino protons, and the methyl protons. The exact chemical shifts can vary with solvent and concentration, but a representative spectrum will show characteristic peaks for the different proton environments.[9]

-

¹³C NMR: The carbon NMR spectrum will display unique signals corresponding to the seven carbon atoms in the molecule, with the aromatic carbons appearing in the typical downfield region.[10]

Infrared (IR) Spectroscopy

The IR spectrum of 2,4-TDA is characterized by strong absorptions corresponding to the N-H stretching of the primary amine groups, typically appearing in the region of 3200-3500 cm⁻¹. Other key signals include C-H stretches from the aromatic ring and the methyl group, and C=C stretching vibrations from the benzene ring.[11][12]

Mass Spectrometry (MS)

Mass spectrometry analysis of 2,4-TDA will show a prominent molecular ion (M⁺) peak at an m/z ratio corresponding to its molecular weight (~122.17). The fragmentation pattern is characteristic of aromatic amines and toluene derivatives.[13][14]

Synthesis Methodology

The most common and industrially scalable method for preparing this compound is the catalytic hydrogenation of 2,4-dinitrotoluene (2,4-DNT).[2] A nickel catalyst is frequently employed for this transformation. For laboratory-scale synthesis, a robust and reliable method involves the reduction of 2,4-DNT using iron powder in an acidic medium.[15] This method is advantageous as it avoids the need for high-pressure hydrogenation equipment.

Experimental Protocol: Reduction of 2,4-Dinitrotoluene with Iron

This protocol is adapted from a well-established procedure, providing a high-yield synthesis of this compound sulfate, which can then be neutralized to yield the free amine.[15]

Causality of Experimental Choices:

-

Iron Powder: Iron is used as a cost-effective and efficient reducing agent in a process known as the Béchamp reduction.

-

50% Ethanol: This solvent system is chosen to facilitate the mixing of the organic reactant (2,4-DNT) and the aqueous acid, creating a suitable reaction medium.[15]

-

Hydrochloric Acid: A small amount of acid is used to activate the iron surface and initiate the reduction process.

-

Sulfuric Acid: The product is precipitated as its normal sulfate salt. This is a crucial purification step, as the salt is less soluble than the free amine, allowing for effective isolation from the reaction mixture and any unreacted starting material.[15]

-

Sodium Hydroxide: A saturated solution is used to neutralize the sulfate salt, liberating the free this compound base.

Step-by-Step Protocol:

-

Apparatus Setup: Assemble a 500-mL three-necked flask equipped with a mechanical stirrer and a reflux condenser.

-

Charging the Flask: To the flask, add 45.5 g (0.25 mole) of 2,4-dinitrotoluene, 85 g (1.5 moles) of iron powder, and 100 mL of 50% (by weight) ethyl alcohol.[15]

-

Initiating the Reaction: Heat the mixture to boiling on a water bath and begin stirring. Slowly add a solution of 5.2 mL of concentrated hydrochloric acid in 25 mL of 50% ethyl alcohol. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.

-

Reaction Completion: After the acid addition is complete, continue to reflux the mixture with stirring for two hours.[15]

-

Isolation of the Sulfate Salt: While the mixture is still hot, filter it to remove the iron residue. Rinse the reaction flask and the iron residue with two 50-mL portions of 95% ethyl alcohol, adding the washings to the filtrate.

-

Precipitation: To the filtrate, add 84 mL of 6 N sulfuric acid to precipitate the this compound sulfate. Cool the mixture to 25 °C and collect the precipitate by suction filtration.

-

Washing and Drying: Wash the product with two 25-mL portions of 95% ethyl alcohol and dry to a constant weight at 110 °C. The expected yield is approximately 49 g (89%).[15]

-

Liberation of the Free Amine: To obtain the free base, dissolve 20 g of the dried sulfate salt in 200 mL of water at 60 °C. Cool the solution to 40 °C and make it alkaline to litmus paper by adding a saturated sodium hydroxide solution. The free this compound will separate and can be extracted or crystallized.[15]

Caption: Workflow for the laboratory synthesis of this compound.

Key Applications in Research and Industry

The utility of 2,4-TDA is rooted in the reactivity of its two amino groups, which can readily undergo reactions to form a variety of valuable products.

-

Polyurethane Production: This is the primary use of 2,4-TDA. It is the direct precursor to 2,4-toluene diisocyanate (2,4-TDI), which is then polymerized to form polyurethanes. These materials are ubiquitous and found in flexible foams (furniture, bedding), rigid foams (insulation), and coatings.[5]

-

Dye Synthesis: 2,4-TDA is an important intermediate in the manufacture of azo dyes and other colorants.[1] For instance, its reaction with benzenediazonium chloride yields the cationic dye Basic Orange 1, and condensation with acetaldehyde produces the acridine dye Basic Yellow 9.[2] It has historically been used to produce dyes for textiles, leather, furs, and wood stains.[5]

-

High-Performance Polymers: It is used in the formulation of impact-resistant resins and polyamides with superior properties for applications like wire coatings.[6]

-

Other Industrial Uses: Additional applications include roles as an antioxidant, a component in hydraulic fluids, a stabilizer for fungicides, and a photographic developer.[3][5]

Safety, Handling, and Toxicology

This compound is a hazardous substance and must be handled with extreme caution in a controlled laboratory or industrial setting.

-

Toxicity: It is toxic if swallowed or absorbed through the skin and is a suspected human carcinogen.[4][16] The International Agency for Research on Cancer (IARC) has classified it as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans based on sufficient evidence in animals.[17]

-

Health Effects: Acute exposure can irritate the skin and eyes, potentially leading to severe damage.[3] High-level exposure can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, causing symptoms like dizziness, headache, and cyanosis (blue skin color).[16] Chronic exposure may cause damage to the liver and kidneys.[8]

-

Handling Precautions: Always use 2,4-TDA in a well-ventilated area, preferably within a chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[8] Avoid creating dust.[8]

-

Storage: Store in a cool, dry, well-ventilated area, away from incompatible substances such as strong oxidizing agents and acids.[6][18] Containers should be well-closed and separated from food and feedstuffs.[8]

Conclusion

This compound is a foundational chemical intermediate with a significant impact on the polymer and dye industries. Its synthesis from 2,4-dinitrotoluene is a well-understood and scalable process. A thorough understanding of its molecular properties, reactivity, and stringent safety protocols is essential for any scientist or engineer working with this compound. While its direct use in consumer goods is restricted, its role as a precursor, particularly for polyurethanes, ensures its continued relevance in modern chemical manufacturing.

References

- Ataman Kimya. (n.d.). This compound.

- Organic Syntheses. (n.d.). This compound. Org. Syn. Coll. Vol. 3, 63.

- Wikipedia. (2023). This compound.

- mzCloud. (2016). 2 4 Diaminotoluene.

- National Toxicology Program. (2021). 15th Report on Carcinogens: this compound. National Center for Biotechnology Information.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- New Jersey Department of Health. (n.d.). Hazard Summary: this compound.

- PrepChem.com. (n.d.). Preparation of this compound.

- Inchem.org. (n.d.). ICSC 0582 - 2,4-TOLUENEDIAMINE.

- Australian National Industrial Chemicals Notification and Assessment Scheme. (2017). Salts of 2,4-toluenediamine: Human health tier II assessment.

- Restek. (n.d.). This compound. EZGC Method Translator.

- NIST. (n.d.). 2,4-Diamino toluene hydrochloride. NIST Chemistry WebBook.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 95-80-7 [chemicalbook.com]

- 4. This compound | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound, 98% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. ICSC 0582 - 2,4-TOLUENEDIAMINE [inchem.org]

- 9. This compound(95-80-7) 1H NMR [m.chemicalbook.com]

- 10. This compound(95-80-7) 13C NMR [m.chemicalbook.com]

- 11. This compound(95-80-7) IR Spectrum [chemicalbook.com]

- 12. 2,4-Diamino toluene hydrochloride [webbook.nist.gov]

- 13. mzCloud – 2 4 Diaminotoluene [mzcloud.org]

- 14. ez.restek.com [ez.restek.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. nj.gov [nj.gov]

- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 18. haihangchem.com [haihangchem.com]

An In-depth Technical Guide to the Synthesis of 2,4-Diaminotoluene from 2,4-Dinitrotoluene

This guide provides a comprehensive technical overview of the synthesis of 2,4-diaminotoluene (TDA), a critical chemical intermediate, from its precursor, 2,4-dinitrotoluene (DNT). The focus is on the core chemical principles, prevalent industrial methodologies, and the critical safety and environmental considerations that govern this process. This document is intended for researchers, chemists, and professionals in chemical and drug development who require a deep, field-proven understanding of this important transformation.

Introduction: The Significance of this compound

This compound (also known as 4-methylbenzene-1,3-diamine or TDA) is an aromatic organic compound that serves as a cornerstone intermediate in the polymer industry.[1] Its primary and most substantial application is in the production of toluene diisocyanate (TDI), a key monomer for manufacturing polyurethanes.[1][2][3] Polyurethanes are ubiquitous, finding use in flexible foams for furniture, automotive seating, rigid foams for insulation, coatings, adhesives, and elastomers.[2][4]

Beyond its role in polyurethane chemistry, TDA is also utilized as an intermediate in the synthesis of a variety of dyes for textiles, leather, and furs.[2][5] The industrial synthesis of TDA is predominantly achieved through the chemical reduction of 2,4-dinitrotoluene (DNT).[1][6] This process involves the conversion of two nitro groups (-NO₂) into amino groups (-NH₂), a transformation that is highly exothermic and requires precise control.[7]

Reaction Mechanism: From Nitro to Amino Groups

The conversion of 2,4-dinitrotoluene to this compound is a classic example of nitro group reduction. The overall reaction involves the addition of 12 equivalents of hydrogen atoms, typically supplied as molecular hydrogen (H₂), to reduce the two nitro groups.

C₇H₆N₂O₄ + 6 H₂ → C₇H₁₀N₂ + 4 H₂O

This reduction does not occur in a single step but proceeds through a complex network of consecutive and parallel reactions.[7] While the exact mechanism can vary with the catalyst and conditions, a generally accepted pathway involves the formation of nitroso and hydroxylamine intermediates.[8][9][10]

The reduction is believed to occur stepwise for each nitro group:

-

-NO₂ (Nitro) → -NO (Nitroso)

-

-NO (Nitroso) → -NHOH (Hydroxylamine)

-

-NHOH (Hydroxylamine) → -NH₂ (Amino)

Investigations have shown that the reduction can proceed via two main pathways: one starting with the reduction of the ortho-nitro group (position 2) and the other starting with the para-nitro group (position 4), leading to aminonitrotoluene intermediates.[8][10]

Caption: Generalized reaction pathways for the reduction of DNT to TDA.

This entire process is highly exothermic, a critical factor that must be managed in an industrial setting to prevent thermal runaways and ensure reaction selectivity.[7]

Synthetic Methodologies: A Comparative Analysis

While several methods exist for reducing DNT, catalytic hydrogenation is the dominant process used in industry due to its high efficiency, selectivity, and more favorable environmental profile compared to older stoichiometric methods.

Catalytic Hydrogenation

This process involves reacting liquid DNT with hydrogen gas at elevated temperature and pressure in the presence of a solid catalyst.[7][8] The reaction is typically carried out in a slurry reactor to ensure efficient contact between the gas, liquid, and solid catalyst phases.

Key Process Parameters:

-

Catalysts: The choice of catalyst is paramount for achieving high conversion and selectivity.

-

Nickel-based Catalysts: Raney Nickel and supported nickel catalysts (e.g., on silica or zeolite) are widely used due to their high activity and cost-effectiveness.[1][7][11]

-

Precious Metal Catalysts: Palladium (Pd) and platinum (Pt), typically supported on activated carbon (Pd/C, Pt/C), are also highly effective, often exhibiting superior activity and selectivity under milder conditions.[8][9][12]

-

Bimetallic and Novel Catalysts: Research continues to explore other systems, such as Ni-Fe and iridium-based catalysts, to further enhance performance and reduce costs.[11][13]

-

-

Solvents: Aliphatic alcohols like methanol and ethanol are common solvents, helping to dissolve the DNT and manage the heat of reaction.[12][14][15]

-

Temperature and Pressure: Typical industrial conditions range from 333-363 K (60-90 °C) and can involve hydrogen pressures from 5 bar to over 27 bar, depending on the catalyst and reactor design.[7][8][12]

-

Agitation: Vigorous mechanical stirring is essential to maximize the gas-liquid-solid mass transfer rates, which are often the rate-limiting steps in this multiphase reaction system.[12]

| Catalyst System | Typical Temperature | Typical Pressure | Conversion / Selectivity | Key Advantages | References |

| Raney Nickel | 100 - 150 °C | 5 - 8 bar | >99% Conversion & Selectivity | Cost-effective, high activity | [1][8][15] |

| Supported Ni (e.g., 10% Ni/HY) | 60 - 90 °C | ~20 bar | >99% Conversion & Selectivity | High activity, promising alternative | [7] |

| Pd/C or Pt/C | 60 - 80 °C | 20 - 30 bar | >99% Conversion & Selectivity | High activity at lower temperatures | [8][9][12] |

| Ni-Fe Bimetallic | ~130 °C | ~50 bar | 99.9% Conversion, 99.8% Selectivity | High performance, potential for synergy | [11] |

Stoichiometric Reduction with Iron

A classic laboratory and older industrial method involves the reduction of DNT using iron filings in the presence of a mineral acid like hydrochloric acid (HCl) or acetic acid.[1][14]

The primary drawback of this method is the generation of large quantities of iron oxide sludge and acidic wastewater, posing significant environmental and disposal challenges.[16][17] Consequently, this process has been largely supplanted by catalytic hydrogenation in modern industrial production.

Experimental Protocol: Catalytic Hydrogenation in a Slurry Autoclave

This section outlines a representative step-by-step methodology for the lab-scale synthesis of TDA via catalytic hydrogenation.

Materials & Equipment:

-

High-pressure stirred autoclave (e.g., Parr reactor) with gas inlet, vent, pressure gauge, thermocouple, and sampling port.

-

2,4-Dinitrotoluene (DNT)

-

Catalyst (e.g., 5% Pd/C or Raney Nickel)

-

Solvent (e.g., Methanol or Ethanol)

-

Hydrogen (H₂) gas cylinder with regulator

-

Nitrogen (N₂) gas for inerting

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactor Charging: Charge the clean, dry autoclave with the solvent (e.g., 150 mL ethanol), 2,4-dinitrotoluene (e.g., 18.2 g, 0.1 mol), and the catalyst (e.g., 1-2% by weight of DNT).

-

Inerting: Seal the reactor. Purge the system by pressurizing with nitrogen to ~5 bar and then venting. Repeat this cycle 3-5 times to ensure the complete removal of oxygen.[12]

-

Pressurization: After the final nitrogen vent, pressurize the reactor with hydrogen gas to the desired reaction pressure (e.g., 20 bar).

-

Reaction Initiation: Begin vigorous stirring (e.g., 1000 rpm) and heat the reactor to the target temperature (e.g., 70 °C). An initial exotherm may be observed as the reaction begins.

-

Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure as it is consumed. Maintain a constant pressure by feeding hydrogen from the cylinder. The reaction is typically complete when hydrogen uptake ceases. Samples can be carefully withdrawn at intervals for analysis by HPLC or GC.

-

Cooldown and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure.

-

Purging: Purge the reactor headspace with nitrogen several times to remove any residual hydrogen.

-

Product Recovery: Open the reactor and filter the slurry under a nitrogen blanket to remove the solid catalyst. The catalyst can be washed with a small amount of fresh solvent.

-

Isolation and Purification: The TDA is in the filtrate. The solvent can be removed under reduced pressure using a rotary evaporator. The resulting crude TDA can be further purified by methods such as recrystallization or vacuum distillation to yield a high-purity product.[16]

Caption: Workflow for lab-scale catalytic hydrogenation of DNT.

Process Monitoring and Analytical Control

Rigorous analytical control is essential for process optimization, safety, and ensuring final product quality.

-

Reaction Monitoring: Real-time monitoring of hydrogen consumption provides a direct measure of the reaction rate. The temperature profile is also critical; a sharp, uncontrolled temperature rise can indicate a runaway reaction.

-

Product Analysis:

-

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for separating and quantifying the 2,4-TDA product from the 2,6-TDA isomer (a common impurity from the initial nitration of toluene), unreacted DNT, and various reaction intermediates.[18][19]

-

Gas Chromatography (GC/GC-MS): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is used for assessing the final product purity and identifying volatile byproducts.[10][12][17]

-

Safety, Handling, and Environmental Considerations

The synthesis of TDA involves hazardous materials and a highly energetic reaction, demanding stringent safety protocols.

Chemical Hazards

-

2,4-Dinitrotoluene (DNT): A toxic and potentially explosive solid.

-

Hydrogen (H₂): A highly flammable gas that forms explosive mixtures with air.

-

This compound (TDA): Classified as toxic and a suspected carcinogen and mutagen.[5][20][21] Acute exposure can cause severe skin and eye irritation.[21]

-

Catalysts: Some catalysts, particularly Raney Nickel, can be pyrophoric (ignite spontaneously in air) when dry.

Process and Personal Safety

-

Engineering Controls: The process must be conducted in a closed system with explosion-proof electrical equipment and lighting.[5][22] A well-ventilated area with local exhaust is mandatory.[5] The reactor must be equipped with pressure relief systems and robust cooling to manage the reaction exotherm.

-

Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves (e.g., Neoprene or Nitrile), protective clothing, chemical safety goggles, and a face shield.[5][23] Respiratory protection may be required depending on the scale and potential for exposure.[5]

-

Handling Procedures: Avoid creating dust from TDA or DNT.[22] Contaminated work clothing should not be taken home.[22][23] Emergency eyewash stations and showers must be readily accessible.[23]

Environmental Impact

-

Aquatic Toxicity: TDA is toxic to aquatic life with long-lasting effects.[5] Therefore, process wastewater must be treated, and spills must be prevented from entering sewers or waterways.[5][22]

-

Waste Management: The primary solid waste is the spent catalyst, which should be recycled or disposed of as hazardous waste. The catalytic hydrogenation route is significantly cleaner than the older iron-acid reduction method, which generates large volumes of environmentally harmful waste.[16][17]

-

Spill Response: In case of a spill, the area should be evacuated. The spilled material should be collected in sealed containers for disposal as hazardous waste.[23]

Conclusion

The synthesis of this compound from 2,4-dinitrotoluene is a well-established and vital industrial process, primarily driven by the demand for polyurethanes. Catalytic hydrogenation using nickel or precious metal catalysts stands as the state-of-the-art methodology, offering high efficiency, selectivity, and a superior environmental profile over alternative routes. A thorough understanding of the reaction mechanism, kinetics, and mass transfer limitations is crucial for successful process design and optimization. Critically, the hazardous nature of the reactants, products, and the highly exothermic reaction itself necessitates an unwavering commitment to rigorous safety protocols and responsible environmental management.

References

- This compound. Wikipedia. [Link]

- Electrochemical Reduction of 2,4-Dinitrotoluene in Aprotic and pH-Buffered Media.

- Activation Process on Ni-Fe Catalyst and the Hydrogenation of Dinitrotoluene. Journal of the Chinese Chemical Society. [Link]

- This compound | C7H10N2 | CID 7261. PubChem. [Link]

- Process for purifying this compound by recrystallization.

- Hydrogenation of 2,4-Dinitrotoluene Using a Supported Ni Catalyst: Reaction Kinetics and Semibatch Slurry Reactor Modeling.

- Catalysts for dinitrotoluene hydrogenation to toluenediamine in liquid phase.